N-[2-(2-biphenylyloxy)ethyl]-2-propen-1-amine oxalate
Overview
Description
N-[2-(2-biphenylyloxy)ethyl]-2-propen-1-amine oxalate is a useful research compound. Its molecular formula is C19H21NO5 and its molecular weight is 343.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.14197277 g/mol and the complexity rating of the compound is 319. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Enantioselective Synthesis
The enantioselective synthesis processes often involve compounds similar to N-[2-(2-biphenylyloxy)ethyl]-2-propen-1-amine oxalate. For instance, studies have demonstrated the preparation of enantiomerically pure compounds via resolution with immobilized enzymes, highlighting the importance of such compounds in achieving high enantiomeric purity in chemical syntheses (Fadnavis, Radhika, & Devi, 2006).
Hydrogen Bonded Structures in Organic Amine Oxalates
Research on hydrogen-bonded structures in organic amine oxalates provides insights into the diverse hydrogen-bonded networks that these compounds can form. Such studies are crucial for understanding the thermal stability and material properties of these compounds, which could be related to this compound (Vaidhyanathan, Natarajan, & Rao, 2002).
Synthesis of Dicarboxylic Acid Amides and Diamides
The synthesis of dicarboxylic acid amides and diamides based on compounds with structural similarities to this compound is explored in the literature. Such synthetic pathways are essential for creating a variety of functional materials with potential applications in drug development and material science (Aghekyan, Mkryan, Muradyan, & Tumajyan, 2018).
Functional Poly(2-oxazoline)s and Click Chemistry
Poly(2-oxazoline)s and their modification through click chemistry represent another area where compounds like this compound could find application. This research indicates the potential of such compounds in developing biocompatible and multifunctional polymers for biomedical applications (Lava, Verbraeken, & Hoogenboom, 2015).
Catalysis and Organic Synthesis
Studies on catalysis and organic synthesis have explored the use of ethyl glyoxalate and amines in Pd-catalyzed tandem cyclization, illustrating the potential of compounds like this compound in facilitating the synthesis of complex organic molecules (Luo et al., 2012).
Properties
IUPAC Name |
oxalic acid;N-[2-(2-phenylphenoxy)ethyl]prop-2-en-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO.C2H2O4/c1-2-12-18-13-14-19-17-11-7-6-10-16(17)15-8-4-3-5-9-15;3-1(4)2(5)6/h2-11,18H,1,12-14H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIKQZWWDDIYWHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCCOC1=CC=CC=C1C2=CC=CC=C2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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